molecular formula C26H17ClN4O3S B11770190 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B11770190
M. Wt: 501.0 g/mol
InChI Key: PZXXAYDPOBLCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a pyridine ring substituted with chlorophenyl, cyano, and phenyl groups, as well as a nitrophenyl acetamide moiety. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions The initial step often includes the formation of the pyridine ring through a cyclization reactionThe final step includes the thiolation of the pyridine ring and the coupling with 4-nitrophenyl acetamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The presence of the cyano and nitro groups can influence electron distribution, affecting the compound’s reactivity and interaction with biological molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C26H17ClN4O3S

Molecular Weight

501.0 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C26H17ClN4O3S/c27-19-8-6-18(7-9-19)24-14-22(17-4-2-1-3-5-17)23(15-28)26(30-24)35-16-25(32)29-20-10-12-21(13-11-20)31(33)34/h1-14H,16H2,(H,29,32)

InChI Key

PZXXAYDPOBLCMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.